molecular formula C14H20N2O3 B2637991 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid CAS No. 732298-45-2

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid

Cat. No.: B2637991
CAS No.: 732298-45-2
M. Wt: 264.325
InChI Key: WQQWTUBIANMMPU-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a propionic acid moiety

Scientific Research Applications

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid typically involves the reaction of 2-methoxyphenylpiperazine with a suitable propionic acid derivative. One common method is the alkylation of 2-methoxyphenylpiperazine with 3-chloropropionic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-propionic acid.

    Reduction: Formation of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid involves its interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the activity of neurotransmitters like norepinephrine and epinephrine, leading to various physiological effects such as vasodilation, reduced blood pressure, and altered mood states .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-12(13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQWTUBIANMMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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